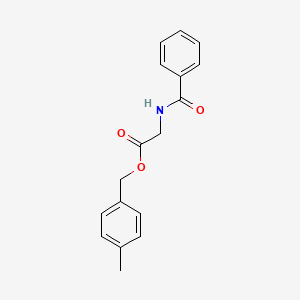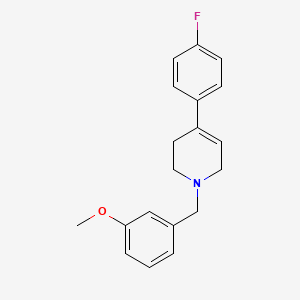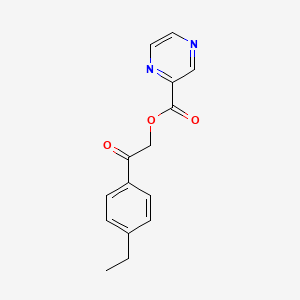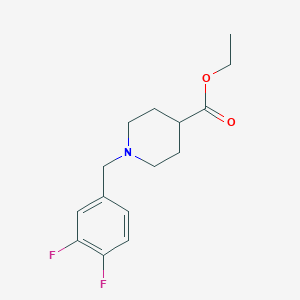
4-methylbenzyl N-benzoylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-methylbenzyl N-benzoylglycinate and related compounds involves several key steps, including acylation, nucleophilic substitution, and radical cleavage. One method described involves solid phase synthesis, where polystyryl-sulfonyl chloride resin is treated with p-methylbenzyl amine to yield the desired compound with a yield of 76% (Luo & Huang, 2004). Another approach utilizes CuI as a catalyst for the synthesis of N-(4-methylbenzyl)benzamide, showcasing the versatility of synthetic methods available for creating this compound (Goel et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-methylbenzyl N-benzoylglycinate and its analogs has been determined using single-crystal X-ray diffraction, revealing an orthorhombic lattice and significant intermolecular interactions, such as hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017). These structural features play a crucial role in stabilizing the crystal structure and influencing the compound's reactivity and physical properties.
Chemical Reactions and Properties
4-Methylbenzyl N-benzoylglycinate participates in various chemical reactions, demonstrating its reactivity and versatility. Studies have explored its reaction with benzoyl peroxide to form N-p-dimethylaminobenzyl-N-methylaniline, highlighting its potential in synthetic organic chemistry (Fayadh et al., 1966). Additionally, its ability to undergo nucleophilic substitution and dicyclization reactions has been documented, further expanding its utility in synthesizing complex organic molecules (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of 4-methylbenzyl N-benzoylglycinate, such as melting point, solubility, and crystal morphology, have been studied to understand its behavior in different environments. Techniques like FTIR, NMR, and mass spectrometry have been employed to characterize its functional groups and confirm its structure (Maheswari & Manjula, 2016).
特性
IUPAC Name |
(4-methylphenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)12-21-16(19)11-18-17(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZGAWHSHVEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5660657.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)
![methyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5660670.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)
![4-chloro-2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5660676.png)
![1-[(2-fluorophenyl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5660680.png)

![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[2-(4-methylbenzyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5660713.png)



![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)